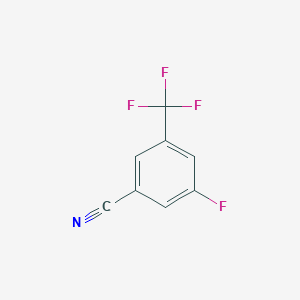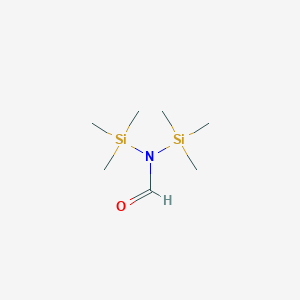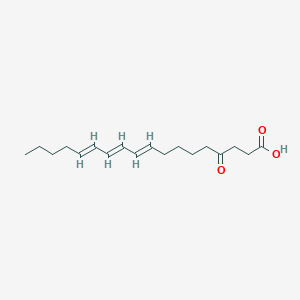
4-Oxo-9,11,13-octadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-9,11,13-octadecatrienoic acid, also known as 4-oxo-ETE, is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid. 4-oxo-ETE is synthesized by the action of 5-lipoxygenase on arachidonic acid, and it acts as a potent chemoattractant for eosinophils, neutrophils, and monocytes. In recent years, there has been growing interest in the role of 4-oxo-ETE in inflammation, cancer, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-Oxo-9,11,13-octadecatrienoic acid involves its binding to a specific G protein-coupled receptor, called OXE receptor. The OXE receptor is expressed on the surface of various immune cells, including eosinophils, neutrophils, and monocytes. Upon binding of 4-Oxo-9,11,13-octadecatrienoic acid to the OXE receptor, a signaling cascade is initiated, leading to the activation of various intracellular pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and migration.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Oxo-9,11,13-octadecatrienoic acid are diverse and complex. In inflammation, 4-Oxo-9,11,13-octadecatrienoic acid acts as a chemoattractant for eosinophils, neutrophils, and monocytes, promoting their recruitment to the site of inflammation. This leads to the release of various inflammatory mediators, such as cytokines and chemokines, which further amplify the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid promotes tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote atherosclerosis and thrombosis by inducing the expression of adhesion molecules and platelet activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Oxo-9,11,13-octadecatrienoic acid in lab experiments include its potency and specificity as a chemoattractant for immune cells. This allows for the precise manipulation of the inflammatory response in vitro and in vivo. However, the limitations of using 4-Oxo-9,11,13-octadecatrienoic acid include its instability and rapid metabolism in vivo, which may affect its biological activity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 4-Oxo-9,11,13-octadecatrienoic acid. One area of research is the development of novel inhibitors of 4-Oxo-9,11,13-octadecatrienoic acid signaling, which may have therapeutic potential in various diseases, such as inflammation and cancer. Another area of research is the elucidation of the role of 4-Oxo-9,11,13-octadecatrienoic acid in the regulation of immune cell function and differentiation. This may lead to the development of new strategies for the treatment of immune-related disorders, such as autoimmune diseases and allergies. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-Oxo-9,11,13-octadecatrienoic acid may provide insights into its clinical utility as a diagnostic and therapeutic agent.
Métodos De Síntesis
4-Oxo-9,11,13-octadecatrienoic acid is synthesized by the action of 5-lipoxygenase on arachidonic acid. 5-lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes and other eicosanoids. The synthesis of 4-Oxo-9,11,13-octadecatrienoic acid involves the oxidation of arachidonic acid at the C7 position, followed by the dehydration of the hydroxyl group at the C6 position. The resulting compound is then reduced to form 4-Oxo-9,11,13-octadecatrienoic acid.
Aplicaciones Científicas De Investigación
4-Oxo-9,11,13-octadecatrienoic acid has been shown to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. 4-Oxo-9,11,13-octadecatrienoic acid is a potent chemoattractant for eosinophils, neutrophils, and monocytes, which are key players in the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been implicated in the development of atherosclerosis and thrombosis.
Propiedades
Número CAS |
17699-20-6 |
|---|---|
Nombre del producto |
4-Oxo-9,11,13-octadecatrienoic acid |
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
Clave InChI |
DTRGDWOPRCXRET-SUTYWZMXSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
SMILES canónico |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Otros números CAS |
623-99-4 |
Sinónimos |
(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



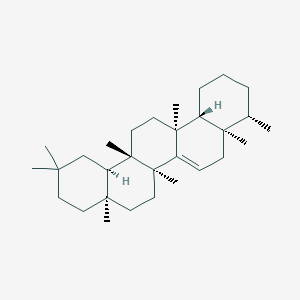
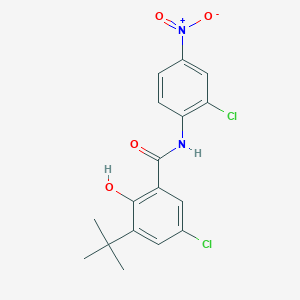
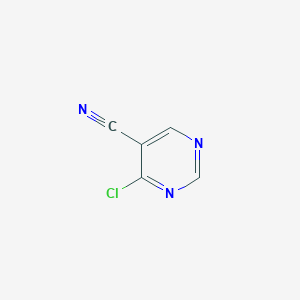
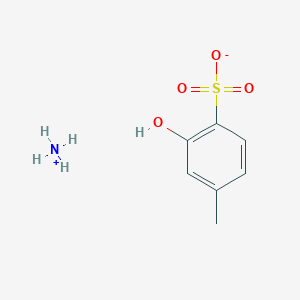
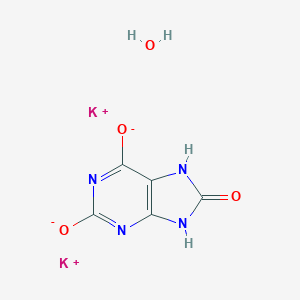
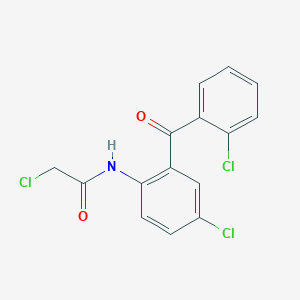
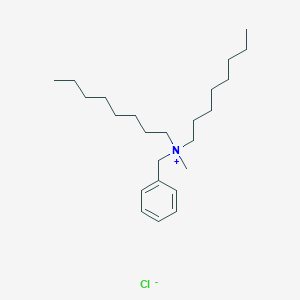
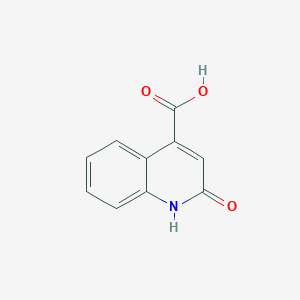
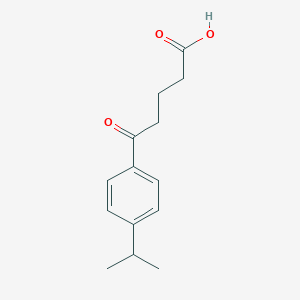
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
